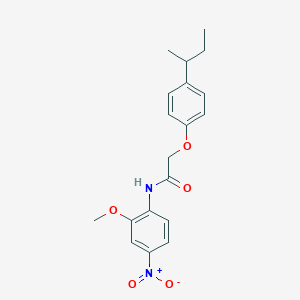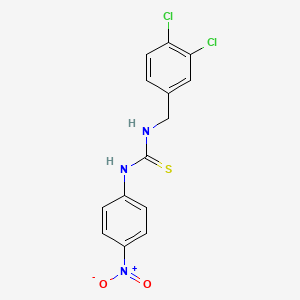
2-(4-sec-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(4-sec-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound that has been widely used in scientific research. This compound is also known as BAY 41-2272 and has been studied extensively due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(4-sec-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the activation of soluble guanylate cyclase (sGC). This activation leads to an increase in the levels of cGMP in cells, which in turn leads to vasodilation and relaxation of smooth muscle cells. The compound has also been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which is an enzyme that degrades cGMP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include vasodilation, relaxation of smooth muscle cells, and increased levels of cGMP in cells. This compound has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, including pulmonary hypertension and erectile dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-sec-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide in lab experiments is that it has been extensively studied and its synthesis method has been optimized to produce high yields of the compound with minimal impurities. However, one of the limitations of using this compound is that it can be expensive to synthesize and may not be readily available in some labs.
Orientations Futures
There are many potential future directions for the study of 2-(4-sec-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One direction could be to further investigate its potential therapeutic applications in the treatment of cardiovascular diseases. Another direction could be to study the compound's effects on other physiological systems, such as the nervous system. Additionally, further research could be done to optimize the synthesis method of this compound to make it more cost-effective and readily available for use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of the compound with minimal impurities. This compound has been shown to have vasodilatory effects, increase the levels of cGMP in cells, and has potential therapeutic applications in the treatment of cardiovascular diseases. While there are limitations to using this compound in lab experiments, there are many potential future directions for its study.
Applications De Recherche Scientifique
2-(4-sec-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects and can increase the levels of cyclic guanosine monophosphate (cGMP) in cells. This compound has been studied for its potential use in the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases.
Propriétés
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-4-13(2)14-5-8-16(9-6-14)26-12-19(22)20-17-10-7-15(21(23)24)11-18(17)25-3/h5-11,13H,4,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGQWPKXKVSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-4-(methylthio)benzamide](/img/structure/B4119113.png)

![N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4119132.png)
![N-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4119141.png)

![methyl 5-methyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4119149.png)


![ethyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4119163.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4119172.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4119176.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4119195.png)
![2-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119202.png)